molecular formula C16H16O3 B2763788 Cinnamyl benzoate CAS No. 50555-04-9

Cinnamyl benzoate

Cat. No.: B2763788
CAS No.: 50555-04-9
M. Wt: 256.301
InChI Key: FOLPNXRNDSOAKM-KQGICBIGSA-N
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Description

Cinnamyl benzoate is an organic ester compound formed by the esterification of cinnamyl alcohol and benzoic acid. It is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. The compound is also found in certain essential oils and has applications in various scientific fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that cinnamyl compounds, such as cinnamyl acetate, have shown significant binding interactions with proteins like virB4 and virB9 It is plausible that Cinnamyl benzoate may interact with similar proteins or enzymes, influencing biochemical reactions

Cellular Effects

Studies on similar compounds, such as sodium benzoate, have shown that they can inhibit the production of reactive oxygen species (ROS) induced by lipopolysaccharides (LPS) in the microglial cells of rats . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is known that benzoate metabolism in the human body has been studied with the host perspective

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl benzoate can be synthesized through the esterification reaction between cinnamyl alcohol and benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cinnamyl alcohol and benzoic acid into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cinnamyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cinnamic acid and benzoic acid.

    Reduction: Reduction of this compound can yield cinnamyl alcohol and benzyl alcohol.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cinnamic acid and benzoic acid.

    Reduction: Cinnamyl alcohol and benzyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Cinnamyl benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.

Comparison with Similar Compounds

Cinnamyl benzoate can be compared with other similar compounds such as cinnamyl acetate, benzyl benzoate, and cinnamic acid. While all these compounds share a cinnamyl or benzoate moiety, this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. For example:

    Cinnamyl acetate: Known for its fruity aroma and used in flavorings.

    Benzyl benzoate: Used as a solvent and in the treatment of scabies.

    Cinnamic acid: A precursor for the synthesis of various pharmaceuticals and fragrances.

Each of these compounds has unique applications and properties, making this compound a valuable compound in its own right.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARVBDPGNUHYQT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262614
Record name 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)-
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline powder, balsamic, aromatic, spicy odour
Record name Cinnamyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029700
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

50555-04-9, 5320-75-2
Record name 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)-
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Record name 2-Propen-1-ol, 3-phenyl-, 1-benzoate
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Record name Cinnamyl benzoate
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Record name Cinnamyl benzoate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)-
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Record name Cinnamyl benzoate
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Record name CINNAMYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Cinnamyl benzoate
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Melting Point

38.5 °C
Record name Cinnamyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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